1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine
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Overview
Description
1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a trifluoromethoxybenzoyl group
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The exact mode of action would depend on the specific target of the compound. For example, some pyrazole derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical pathways that these enzymes are involved in .
Biochemical pathways
Again, the specific biochemical pathways affected would depend on the compound’s target. Pyrazole derivatives can interact with a variety of targets and therefore potentially affect multiple biochemical pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Some pyrazole derivatives are known to have anti-inflammatory effects, for example, by inhibiting the production of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through a cyclization reaction of hydrazine with an appropriate diketone. The piperazine ring can be introduced via nucleophilic substitution reactions. The trifluoromethoxybenzoyl group is then attached through an acylation reaction using trifluoromethoxybenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine: Lacks the trifluoromethoxybenzoyl group, resulting in different chemical properties and biological activities.
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring
Uniqueness
1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine is unique due to the presence of the trifluoromethoxybenzoyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)26-15-4-2-14(3-5-15)16(25)23-11-8-22(9-12-23)10-13-24-7-1-6-21-24/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFYUVLJJLAYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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